

Comparative Mass Spectrometry Profiling of C₁₀H₁₀FNO Regioisomers

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Compound of Interest

Compound Name: 3-(3-Fluoro-4-methoxyphenyl)propanenitrile
CAS No.: 1249068-66-3
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Distinguishing Fluorobenzamides from Fluoroanilides in Drug Discovery

Executive Summary

In medicinal chemistry and forensic analysis, the molecular formula C₁₀H₁₀FNO (MW 179.19 Da) represents a critical scaffold space often populated by bioactive amides. Two primary regioisomers—N-allyl-4-fluorobenzamide (Isomer A) and N-(4-fluorophenyl)cyclopropanecarboxamide (Isomer B)—share identical elemental composition but exhibit distinct pharmacophores.

This guide provides a technical comparison of their mass spectrometry (MS) fragmentation patterns. By leveraging the distinct charge localization rules of Electron Ionization (EI) and Electrospray Ionization (ESI), researchers can unambiguously identify these isomers without needing NMR.

Structural Candidates & Mechanistic Logic[1]

The core challenge lies in the position of the carbonyl group relative to the aromatic ring. This structural difference dictates the primary bond cleavage site.

Feature	Isomer A: N-Allyl-4-fluorobenzamide	Isomer B: N-(4-fluorophenyl)cyclopropane carboxamide
Structure Class	Benzamide (Ar-CO-NH-R)	Anilide (R-CO-NH-Ar)
Key Bond	Carbonyl attached to Phenyl ring	Carbonyl attached to Alkyl (Cyclopropyl) ring
Primary Cleavage	-cleavage at Amide N	-cleavage at Amide N
Charge Retention	Acylium Ion (Resonance stabilized)	Aniline Radical / Ion (N-stabilized)

Deep Dive: Fragmentation Pathways

3.1 Isomer A: N-Allyl-4-fluorobenzamide (The Benzamide Pattern)

Mechanism: Under EI (70 eV), the molecular ion (

, m/z 179) undergoes a rapid

-cleavage between the carbonyl carbon and the amide nitrogen. The positive charge is strongly retained by the aromatic carbonyl fragment due to resonance stabilization from the benzene ring, forming a stable fluorobenzoyl cation.

- Base Peak (m/z 123): The diagnostic [4-F-Ph-CO]

ion. This is the "fingerprint" of a fluorinated benzamide.

- Secondary Fragment (m/z 95): The acylium ion subsequently loses a neutral CO molecule (28 Da) to form the 4-fluorophenyl cation ().

- Minor Fragment (m/z 41): The allyl group may cleave as a radical or cation, but its intensity is usually low compared to the aromatic ions.

3.2 Isomer B: N-(4-fluorophenyl)cyclopropanecarboxamide (The Anilide Pattern)

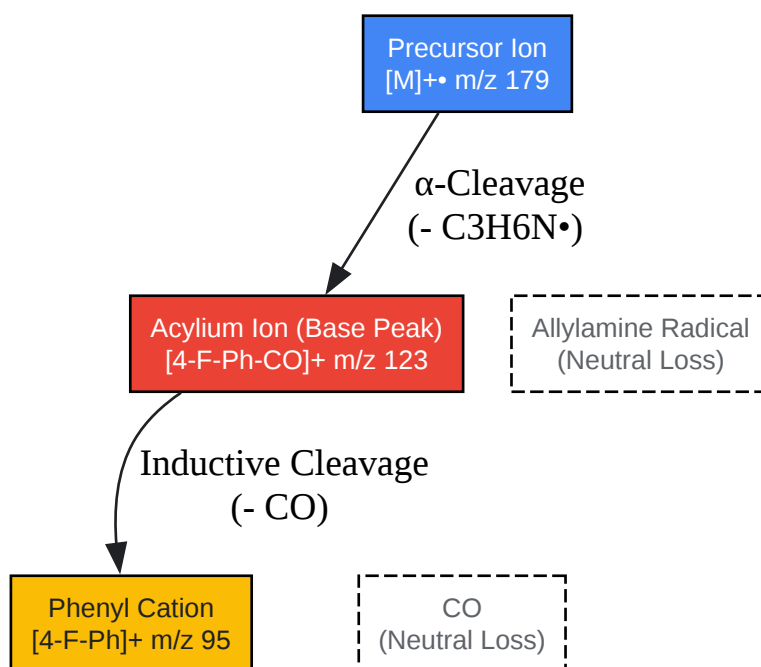
Mechanism: The fragmentation here is driven by the stability of the aromatic amine. Cleavage of the amide bond typically leaves the charge on the nitrogen-containing aromatic fragment or generates a cyclopropyl acylium ion.

- Diagnostic Peak (m/z 111): Formation of the 4-fluoroaniline radical cation () via Hydrogen rearrangement and neutral loss of cyclopropylketene.
- Alternative Base Peak (m/z 69): In some conditions, the cyclopropanecarbonyl cation () dominates if the acylium stability competes effectively.
- Key Difference: The absence of m/z 123 is the confirmatory negative result for this isomer.

Visualization of Fragmentation Pathways[2][3][4]

The following diagrams illustrate the divergent pathways for Isomer A and Isomer B.

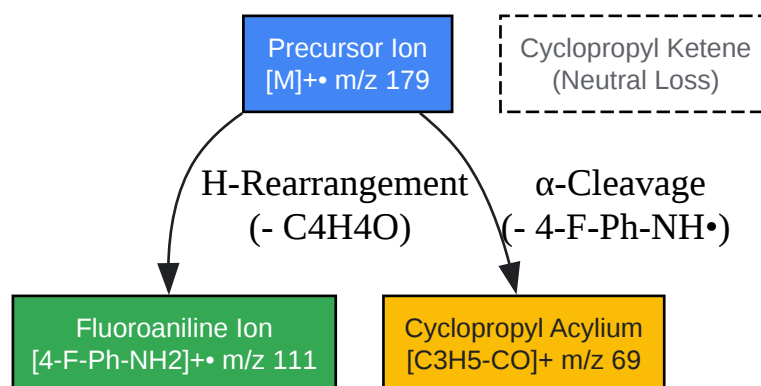
Diagram 1: N-Allyl-4-fluorobenzamide (Benzamide Scaffold)



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Caption: Pathway A - The formation of the stable m/z 123 acylium ion is the defining characteristic of fluorobenzamides.

Diagram 2: N-(4-fluorophenyl)cyclopropanecarboxamide (Anilide Scaffold)



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Caption: Pathway B - Competitive cleavage yields either the aniline ion (m/z 111) or the aliphatic acylium (m/z 69).

Experimental Protocol: Validated Identification Workflow

This protocol ensures reproducible discrimination between isomers using standard GC-MS instrumentation.

Objective: Confirm identity of C₁₀H₁₀FNO sample. Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

Step 1: Sample Preparation

- Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol.
- Vortex for 30 seconds to ensure complete solvation.
- Transfer to an autosampler vial with a 200 µL insert.

Step 2: GC-MS Acquisition Parameters

- Inlet: Splitless mode, 250°C.
- Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.
- Oven Program:
 - Hold 60°C for 1 min.
 - Ramp 20°C/min to 280°C.
 - Hold 3 mins.
- Ion Source: Electron Ionization (EI), 70 eV, 230°C.
- Scan Range: m/z 35 – 300.

Step 3: Data Analysis & Decision Matrix

Extract the mass spectrum at the apex of the chromatographic peak. Apply the following logic gate:

Observation	Conclusion
Base Peak = m/z 123 AND m/z 95 present	Isomer A (Benzamide) confirmed.
Base Peak = m/z 111 OR m/z 69	Isomer B (Anilide) confirmed.
Base Peak = m/z 179 (No fragmentation)	Reduce ionization energy or check for aromatic stabilization (e.g., isoquinoline).

Comparison Guide: EI vs. ESI Performance

While EI is the gold standard for structural fingerprinting, ESI is often used in LC-MS workflows for biological matrices.

Parameter	Electron Ionization (EI)	Electrospray Ionization (ESI-MS/MS)
Ion Type	Radical Cations ()	Protonated Molecules ()
Precursor m/z	179	180
Fragmentation Energy	High (70 eV, hard ionization)	Low (Collision Induced Dissociation)
Isomer A Major Ion	123 (Acylium)	123 (PhCO) via amide hydrolysis-like cleavage.
Isomer B Major Ion	111 (Aniline)	112 (PhNH) or 69 (Acylium).
Utility	Best for Library Matching (NIST/Wiley).	Best for Quantitation in plasma/urine.

Expert Insight: In ESI-MS/MS (Triple Quadrupole), Isomer A will show a transition of 180 -> 123, while Isomer B will likely show 180 -> 112. This allows for the development of specific

MRM (Multiple Reaction Monitoring) methods to quantify both isomers simultaneously in a pharmacokinetic study.

References

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- Save My Exams. Mass Spectrometry Fragmentation Patterns (HL). Available at: [\[Link\]](#)

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Sources

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